Methanol-13C

Overview

Description

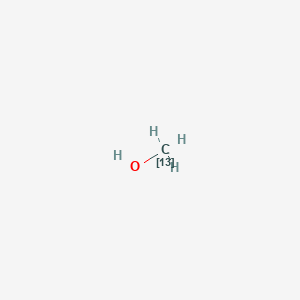

Methanol-13C (¹³CH₃OH) is a stable isotopologue of methanol where the carbon atom is replaced by the non-radioactive ¹³C isotope. This substitution slightly alters its physical and spectroscopic properties compared to natural methanol (¹²CH₃OH), making it invaluable in tracer studies, metabolic research, and reaction mechanism elucidation . Key properties include a molecular weight of 33.03 g/mol, a density of 0.815 g/mL at 25°C, a melting point of -98°C, and a boiling point of 65.4°C . Its CAS number (14742-26-8) and distinct spectroscopic signatures enable precise tracking in chemical and biological systems .

Preparation Methods

Historical Foundations in Methanol-13C Synthesis

Reduction of Carbon Dioxide Using Lithium Aluminium Hydride

The reduction of carbon dioxide to methanol using lithium aluminium hydride (LiAlH4) represents one of the earliest methods for synthesizing labeled methanol . In this approach, isotopically labeled carbon dioxide (13CO2) is reacted with LiAlH4 under anhydrous conditions, yielding this compound alongside aluminium hydroxide and lithium oxide. The reaction proceeds via a two-step mechanism:

-

Formation of formate intermediate : LiAlH4 reduces 13CO2 to lithium aluminium formate (LiAl(O13CHO)4).

-

Further reduction to methanol : The formate intermediate undergoes additional reduction to this compound, with LiAlH4 acting as both a reductant and proton source .

Despite its simplicity, this method faces limitations in purity due to side reactions producing methane and water. Early studies noted that methanol synthesized via LiAlH4 often contained residual aluminum particles, necessitating post-synthesis distillation .

Catalytic Hydrogenation of 13CO2

High-Pressure Catalytic Systems

The catalytic hydrogenation of 13CO2 at elevated pressures (450 atm) and temperatures (285°C) using copper-zinc-alumina (Cu/ZnO/Al2O3) catalysts emerged as a scalable alternative . This method mimics industrial methanol synthesis, where 13CO2 and hydrogen gas (H2) react over the catalyst surface:

2 + 3H2 \rightarrow 13CH3OH + H2O

Isotopic labeling requires stringent exclusion of natural CO2 to prevent dilution. The process achieves ~70% conversion efficiency but demands specialized equipment for high-pressure operations .

Room-Temperature Hydrogenation with Pd-Mo Catalysts

Recent advances utilize Pd-Mo bimetallic catalysts supported on hydroxyapatite (HAP) for room-temperature CO2 hydrogenation . The Pd sites facilitate H2 dissociation, while Mo sites stabilize 13CO2 adsorption. Key intermediates include adsorbed formate (*HCOO) and methoxy (*13CH3O) species, as confirmed by in situ IR spectroscopy . This method achieves 85% selectivity for this compound at 99% isotopic purity, offering a low-energy pathway for laboratory-scale synthesis .

Hydrogenolysis of Methyl Formate-13C

Methyl Formate Route

Methyl formate-13C, derived from 13C-labeled formic acid, serves as a precursor for this compound. The hydrogenolysis reaction employs palladium or nickel catalysts at 150–200°C:

3 + 2H2 \rightarrow 2^{13}CH_3OH

This method bypasses CO2 handling but requires pre-synthesis of labeled formic acid, adding complexity .

Copper-Catalyzed Dehydrogenation

Copper nanoparticles on silica (Cu/SiO2) catalyze methanol dehydrogenation to methyl formate, a reversible process . While primarily used for methyl formate production, optimizing reaction conditions (e.g., 200°C, 2 atm H2) enables equilibrium shifting toward this compound with >90% yield .

Isotopic Purity and Analytical Validation

Distillation and Chromatographic Purification

Post-synthesis purification is critical for removing 12CH3OH contaminants. Fractional distillation under reduced pressure (40°C, 0.1 atm) enriches this compound to 99.5% purity . High-performance liquid chromatography (HPLC) with refractive index detection further isolates isotopic impurities .

13C NMR Characterization

13C NMR spectroscopy confirms isotopic enrichment by detecting the methyl carbon signal at 49.50 ppm in CD3OD . Natural-abundance methanol exhibits a split peak due to 13C-12C isotopic effects, whereas this compound shows a singular resonance .

| Parameter | Value |

|---|---|

| Molecular Weight | 32.04 g/mol |

| Density (20°C) | 0.791 g/mL |

| Stock Concentration | 10 mM in CD3OD |

Stability in Biological Matrices

In vivo studies require this compound formulations in corn oil or PEG-300/Tween 80 emulsions to enhance solubility . Stability tests indicate <2% decomposition over 6 months at -20°C .

Chemical Reactions Analysis

Types of Reactions: Methanol-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form formaldehyde-13C and formic acid-13C.

Reduction: It can be reduced to methane-13C in the presence of strong reducing agents.

Substitution: this compound can participate in nucleophilic substitution reactions to form methyl-13C derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like hydrogen bromide and hydrogen chloride are used for substitution reactions.

Major Products:

Oxidation: Formaldehyde-13C, formic acid-13C.

Reduction: Methane-13C.

Substitution: Methyl-13C halides.

Scientific Research Applications

Metabolism Studies

Methanol-13C is extensively used in metabolic studies to trace carbon flow through various biochemical pathways. For instance, research has demonstrated its application in studying the metabolism of methanol in bacteria such as Pseudomonas species. In one study, the flux of 13C-label into bicarbonate, glutamate, and citrate was tracked using C-NMR spectroscopy, revealing insights into the metabolic processes of these organisms .

Table 1: Metabolic Pathways Traced Using this compound

| Organism | Metabolite Tracked | Method Used | Key Findings |

|---|---|---|---|

| Pseudomonas M27 | Bicarbonate | C-NMR | Significant flux observed |

| Pseudomonas MA | Glutamate | C-NMR | Variability in metabolic pathways |

| Bacillus methanolicus | Formate | Continuous Culture | Accumulation indicates enzyme activity |

Environmental Monitoring

This compound has been employed in environmental studies to track carbon sources and sinks. For example, it was used to evaluate the degradation of formaldehyde in biotrickling filters, demonstrating its utility in understanding pollutant dynamics and microbial interactions in bioremediation processes .

Case Study: Biotrickling Filters for Formaldehyde Removal

- Objective: Investigate the efficiency of biotrickling filters using methanol as a substrate.

- Methodology: Comparison of different filter materials (lava rock, perlite, activated carbon) while measuring methanol elimination capacity.

- Results: Maximum formaldehyde elimination capacity reached 180 g m(-3) h(-1) with a significant correlation to inlet methanol concentration.

Structural Analysis

In material science, this compound is utilized for structural analysis through solid-state NMR techniques. Studies have shown its effectiveness in analyzing molecular sieves like zeolites, where it helps elucidate adsorption properties and interactions at the molecular level .

Table 2: Applications of this compound in Structural Analysis

| Material | Technique Used | Findings |

|---|---|---|

| HY Zeolite | Solid-State NMR | Insights into methanol adsorption |

| Various Sieves | NMR Spectroscopy | Protonation reactions observed |

Mechanism of Action

Methanol-13C exerts its effects primarily through its incorporation into various chemical and biological systems. In nuclear magnetic resonance spectroscopy, the carbon-13 isotope provides a distinct signal that helps in the structural elucidation of compounds. In metabolic studies, this compound is metabolized similarly to regular methanol, allowing researchers to trace its path and understand metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Deuterated Methanol (Methanol-d₄)

Deuterated methanol (CD₃OD) replaces hydrogen atoms with deuterium. Unlike Methanol-13C, it is primarily used as an NMR internal standard due to its lack of proton interference, providing clean baseline spectra . Key differences include:

- Physical Properties: Methanol-d₄ has a higher density (0.888 g/mL) and boiling point (64.7°C) compared to this compound .

- Applications: Methanol-d₄ is critical in solvent suppression for ¹H NMR, whereas this compound is used in ¹³C NMR and isotope tracing .

Comparison with Oxygen-Isotope Methanol Variants

Methanol-¹⁷O and Methanol-¹⁸O are oxygen-isotope variants. These compounds are utilized in environmental and geochemical studies to track oxygen migration .

Comparison with Other ¹³C-Labeled Compounds

- Formaldehyde-¹³C (¹³CH₂O): Exhibits a distinct ¹³C NMR splitting pattern (single peak at 245.8 Hz for XA₂ systems) compared to this compound’s dual peaks (141.0 Hz and 282.0 Hz for XA₃ systems) .

- Formic Acid-¹³C (¹³CH₂O₂): Used in metabolic pathway analysis but lacks the volatility of this compound, limiting its use in gas-phase reactions .

Data Tables

Table 1: Physical Properties of Methanol Isotopologues

| Property | This compound | Methanol-d₄ | Methanol-¹⁸O |

|---|---|---|---|

| Molecular Formula | ¹³CH₃OH | CD₃OD | CH₃¹⁸OH |

| Density (g/mL, 25°C) | 0.815 | 0.888 | ~0.791* |

| Boiling Point (°C) | 65.4 | 64.7 | ~65* |

| NMR Shift (¹³C, ppm) | δ 49.2 | N/A | N/A |

Table 2: Spectroscopic Data

| Compound | Technique | Key Observation | Reference |

|---|---|---|---|

| This compound | ¹³C NMR | 1JCH = 141.0 Hz (XA₃ spin system) | |

| This compound/12C Mix | Raman | 13CO/12CO intensity ratio deviation |

Biological Activity

Methanol-13C, a stable isotope-labeled form of methanol, is increasingly recognized for its utility in biological research, particularly in metabolic studies. This article explores the biological activity of this compound, highlighting its metabolic pathways, applications in various organisms, and implications in toxicology.

Metabolism of this compound

Plant Metabolism

Research has demonstrated that this compound can readily enter plant cells and be metabolized into various compounds. A study using carbon-13 nuclear magnetic resonance (NMR) showed that this compound is converted into [3-13C]serine, [13CH3]methionine, and [13CH3]phosphatidylcholine in sycamore (Acer pseudoplatanus L.) cells. The assimilation process involves the formation of 13CH3H4Pte-glutamate and S-adenosyl-methionine, indicating a significant role in folate-mediated single-carbon metabolism .

Fungal and Bacterial Metabolism

In microbial systems, this compound serves as a substrate for various metabolic pathways. For instance, engineered strains of Saccharomyces cerevisiae have been developed to utilize this compound effectively. Proteomic studies revealed that certain genetic modifications led to the upregulation of glycolytic enzymes and alcohol dehydrogenases while downregulating gluconeogenic enzymes and the TCA cycle .

Additionally, Corynebacterium glutamicum has been engineered to co-utilize this compound for the production of cadaverine. This strain incorporated 13C-label from methanol into central metabolites, demonstrating the potential for biotechnological applications in producing valuable compounds from methanol .

Toxicological Implications

Methanol Poisoning

Methanol is known for its toxicity in humans, primarily due to its metabolic conversion to formaldehyde and formic acid. A case study reported severe metabolic acidosis and multiple organ failures in patients who ingested methanol-contaminated products. The management of such poisoning often involves supportive care and antidotes like fomepizole or ethanol . This highlights the importance of understanding methanol's biological activity not only for its metabolic pathways but also for its potential health risks.

Table 1: Summary of Key Findings on this compound Metabolism

Q & A

Basic Research Questions

Q. What key physicochemical properties of Methanol-¹³C are critical for experimental design in isotopic labeling studies?

Methanol-¹³C (¹³CH₃OH) has a molecular weight of 33.03 g/mol, density of 0.815 g/mL at 25°C, melting point of -98°C, and boiling point of 65.4°C . Its refractive index (1.329) and polarity make it suitable for chromatographic applications, while its isotopic purity (~99 atom% ¹³C) ensures minimal interference in tracer studies. These properties dictate solvent compatibility, reaction conditions, and detection sensitivity in experiments like metabolic flux analysis or NMR spectroscopy.

Q. How is Methanol-¹³C utilized as a precursor in stable isotope-assisted metabolic research?

Methanol-¹³C serves as a carbon source in microbial biosynthesis (e.g., Hansenula polymorpha) to produce ¹³C-labeled glucose and amino acids, enabling precise tracking of metabolic pathways . Methodologically, researchers must optimize fermentation conditions (e.g., pH, temperature, and methanol feeding rate) to maximize isotopic incorporation while minimizing metabolic byproducts.

Q. What safety protocols are essential for handling Methanol-¹³C in laboratory settings?

While specific toxicity data for Methanol-¹³C is limited, standard methanol safety measures apply: use fume hoods, wear nitrile gloves, and avoid ignition sources due to its flammability (flash point: 11°C) . Emergency protocols should address vapor inhalation risks and ensure spill containment using non-combustible absorbents.

Advanced Research Questions

Q. How can isotopic purity of Methanol-¹³C be validated, and what analytical techniques resolve contamination from ¹²C or ¹⁸O isotopes?

High-resolution mass spectrometry (HRMS) or isotope-ratio mass spectrometry (IRMS) quantifies isotopic enrichment, while ¹³C-NMR confirms positional labeling . Contamination from ¹⁸O (e.g., in methanol-¹³C,¹⁸O) requires gas chromatography coupled with IRMS (GC-IRMS) to distinguish oxygen isotopic interference .

Q. What experimental strategies address contradictions in metabolic flux data derived from Methanol-¹³C tracer studies?

Discrepancies often arise from incomplete isotopic steady-state or competing pathways. Researchers should:

- Use dynamic flux analysis with time-resolved sampling.

- Cross-validate with complementary tracers (e.g., ¹³C-glucose).

- Apply computational models like Metabolic Control Analysis (MCA) to reconcile data .

Q. How does the choice of ionization method in mass spectrometry impact the detection of ¹³C-labeled metabolites from Methanol-¹³C-fed cultures?

Electrospray ionization (ESI) is preferred for polar metabolites, while atmospheric pressure chemical ionization (APCI) better detects non-polar intermediates. Matrix effects from residual methanol require careful solvent suppression or solid-phase extraction (SPE) to enhance signal-to-noise ratios .

Q. What are the challenges in synthesizing Methanol-¹³C with >99% isotopic purity, and how are they mitigated?

Key challenges include isotopic dilution during chemical synthesis and contamination from natural-abundance carbon. Advanced methods include:

- Cryogenic distillation : Separates ¹³CO precursors using structured packing columns to achieve >99% purity .

- Biosynthesis : Engineered microbial systems (e.g., Methylobacterium extorquens) assimilate ¹³CO₂ via the serine cycle, reducing byproduct formation .

Q. How can researchers optimize NMR pulse sequences to resolve spectral overlap in ¹³C-labeled methanol studies?

For XA₃ spin systems (e.g., Methanol-¹³C), zero-field J-spectroscopy enhances resolution by decoupling scalar couplings. Adiabatic pulses and heteronuclear correlation experiments (e.g., HSQC) further isolate ¹³C signals in complex matrices .

Q. Methodological and Reproducibility Considerations

Q. What reporting standards ensure reproducibility in studies using Methanol-¹³C?

- Specify isotopic purity (atom%), batch-specific impurities, and storage conditions (e.g., inert atmosphere to prevent oxidation).

- Detail synthesis protocols, including catalyst types (e.g., ZnO-Cr₂O₃ for methanol synthesis) and purification steps .

- Provide raw NMR/MS data in supplementary materials to allow independent validation .

Q. How do environmental factors (e.g., humidity, temperature) influence the stability of Methanol-¹³C in long-term isotopic tracing experiments?

Methanol-¹³C is hygroscopic and prone to oxidation. Stabilization strategies include:

Properties

IUPAC Name |

(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933123 | |

| Record name | (~13~C)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-26-8 | |

| Record name | Methanol-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.